molecular formula C9H16N2O B13021998 7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one

Cat. No.: B13021998
M. Wt: 168.24 g/mol
InChI Key: SRJSIBBTFOUUPT-UHFFFAOYSA-N
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Description

7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound with a unique structure that includes a pyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrrole with ethyl chloroacetate, followed by cyclization with hydrazine hydrate. The reaction conditions often require heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyrazine: Another heterocyclic compound with a similar core structure.

    Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.

    Pyrazolo[3,4-d]pyrimidine: Used as a scaffold in the design of kinase inhibitors.

Uniqueness

7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it a valuable compound for the development of new materials and bioactive molecules.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

7,7-dimethyl-1,2,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-one

InChI

InChI=1S/C9H16N2O/c1-9(2)3-7-4-10-8(12)5-11(7)6-9/h7H,3-6H2,1-2H3,(H,10,12)

InChI Key

SRJSIBBTFOUUPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CNC(=O)CN2C1)C

Origin of Product

United States

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